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Compound of Interest

Compound Name: AZD6564

Cat. No.: B15576626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AZD6564, a novel fibrinolysis inhibitor, and its

therapeutic potential in inflammatory disease models, particularly those relevant to respiratory

conditions such as Chronic Obstructive Pulmonary Disease (COPD) and bronchiectasis. While

direct experimental data for AZD6564 in these specific respiratory models is not publicly

available, this document outlines the scientific rationale for its potential application based on its

mechanism of action. The performance of relevant comparator drugs with established data in

these indications, such as Dipeptidyl peptidase-1 (DPP-1) inhibitors and neutrophil elastase

inhibitors, is presented to provide a framework for evaluating the potential of AZD6564.

Introduction to AZD6564 and the Rationale for its
Investigation in Respiratory Diseases
AZD6564 is a potent, orally bioavailable inhibitor of fibrinolysis that functions by preventing the

interaction between plasmin and fibrin.[1] Its mechanism is analogous to that of tranexamic

acid but with potentially improved pharmacological properties.[2] The primary therapeutic area

for which AZD6564 has been investigated is the treatment of bleeding disorders, such as

heavy menstrual bleeding.

The rationale for exploring AZD6564 in inflammatory respiratory diseases stems from the

emerging role of the plasminogen/plasmin system in lung inflammation. In inflammatory lung
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conditions, increased vascular permeability leads to the deposition of fibrin in the airways. The

subsequent breakdown of this fibrin by plasmin generates fibrin degradation products (FDPs),

which have been shown to be potent chemoattractants for neutrophils, key inflammatory cells

in the pathogenesis of COPD and bronchiectasis.[3][4] By inhibiting fibrinolysis, AZD6564
could potentially reduce the generation of FDPs, thereby decreasing neutrophil recruitment to

the lungs and mitigating the associated inflammation and tissue damage.

Comparative Analysis: AZD6564 vs. Alternative
Therapies
This section compares the hypothesized therapeutic potential of AZD6564 with established and

emerging therapies for COPD and bronchiectasis that also target neutrophil-mediated

inflammation.
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Drug Class Target
Mechanism of
Action

Relevance to
Respiratory
Disease

Fibrinolysis Inhibitors

(e.g., AZD6564)

Plasmin-Fibrin

Interaction

Inhibits the breakdown

of fibrin clots,

potentially reducing

the formation of pro-

inflammatory Fibrin

Degradation Products

(FDPs) that attract

neutrophils.[3][4]

Reduces a potential

source of neutrophil

chemoattraction in the

airways.

Dipeptidyl Peptidase-1

(DPP-1) Inhibitors

(e.g., Brensocatib)

Dipeptidyl Peptidase-1

(Cathepsin C)

Prevents the

activation of neutrophil

serine proteases

(NSPs), including

neutrophil elastase,

proteinase 3, and

cathepsin G, during

neutrophil maturation

in the bone marrow.[5]

[6][7]

Reduces the activity

of key enzymes

responsible for tissue

damage and

inflammation in

bronchiectasis.[8]

Neutrophil Elastase

(NE) Inhibitors (e.g.,

Alvelestat/AZD9668)

Neutrophil Elastase

Directly inhibits the

activity of neutrophil

elastase, a key

protease implicated in

the destruction of lung

tissue and

propagation of

inflammation in

COPD.[9][10][11]

Protects the lung

matrix from

degradation and may

reduce inflammation

and mucus secretion.

[9]

Preclinical and Clinical Data Summary (for Comparator
Drugs)
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As there is no publicly available data for AZD6564 in respiratory disease models, the following

tables summarize the performance of comparator drugs.

Table 1: Brensocatib (DPP-1 Inhibitor) in Bronchiectasis

Parameter Study/Model Results Reference

Time to First

Exacerbation
Phase II WILLOW trial

Significantly

prolonged time to first

exacerbation (Hazard

Ratio 0.58-0.62).[8]

[8]

Annualized

Exacerbation Rate
Phase III ASPEN trial

Reduced by 21% (10

mg dose) and 19%

(25 mg dose)

compared to placebo.

[8]

[8]

Sputum Neutrophil

Elastase Activity
Phase II WILLOW trial

Significantly reduced.

[12]
[12]

Quality of Life Phase II & III trials

Improvements

observed in patient-

reported outcomes.[5]

[5]

Table 2: Neutrophil Elastase Inhibitors in COPD
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Compound Study/Model Key Findings Reference

Alvelestat (AZD9668) Preclinical models

Did not show

significant changes in

lung function or

inflammation when

added to standard

therapy in a clinical

trial.

[10]

MR889

Double-blind,

randomized, placebo-

controlled trial in

COPD patients

Well-tolerated but did

not significantly alter

biochemical indices of

lung destruction

overall. A subset of

patients with shorter

disease duration

showed a significant

drop in urinary

desmosine.

[13]

Various NE Inhibitors Clinical trials

Generally, have

shown limited success

in demonstrating

significant clinical

benefit in COPD.

[11]

Experimental Protocols
Detailed methodologies are crucial for the validation of therapeutic candidates. Below are

representative protocols for key experiments in the evaluation of drugs for COPD and

bronchiectasis.

Animal Models of COPD and Bronchiectasis
Cigarette Smoke-Induced COPD in Mice:

Animals: C57BL/6 mice, 8-10 weeks old.
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Induction: Exposure of mice to whole-body cigarette smoke (e.g., 4% dilution, 1 hour/day,

5 days/week) for 3-6 months.

Treatment: Administration of the test compound (e.g., AZD6564) or vehicle control via an

appropriate route (e.g., oral gavage) daily, starting from a predetermined time point during

the smoke exposure period.

Endpoints:

Bronchoalveolar Lavage (BAL) Fluid Analysis: Differential cell counts (neutrophils,

macrophages), cytokine levels (e.g., IL-6, TNF-α).

Lung Histology: Assessment of emphysema (mean linear intercept), inflammation, and

goblet cell hyperplasia (Periodic acid-Schiff staining).

Lung Function: Measurement of lung resistance and compliance using a forced

oscillation technique.

Lipopolysaccharide (LPS)-Induced Bronchiectasis Model in Rats:

Animals: Sprague-Dawley rats, 8-10 weeks old.

Induction: Intratracheal instillation of LPS (e.g., 1 mg/kg) once a week for 4 weeks to

induce airway inflammation and remodeling characteristic of bronchiectasis.

Treatment: Daily administration of the test compound or vehicle.

Endpoints:

BAL Fluid Analysis: Neutrophil counts, myeloperoxidase (MPO) activity.

Lung Histology: Evaluation of bronchial dilation, airway wall thickening, and mucus

plugging.

Micro-CT Imaging: To assess structural changes in the airways.

In Vitro Assays
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Neutrophil Chemotaxis Assay:

Isolate human neutrophils from peripheral blood.

Use a Boyden chamber or a microfluidic device with a chemoattractant gradient (e.g.,

FDPs, IL-8).

Pre-incubate neutrophils with the test compound (AZD6564) or control.

Quantify the number of migrated cells towards the chemoattractant.

Neutrophil Elastase Activity Assay:

Isolate human neutrophils and stimulate them (e.g., with fMLP) to release elastase.

Use a specific fluorogenic substrate for neutrophil elastase.

Measure the fluorescence intensity in the presence and absence of the test compound.

Signaling Pathways and Experimental Workflows
Signaling Pathways
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Hypothesized Mechanism of AZD6564 in Lung Inflammation
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Hypothesized role of AZD6564 in lung inflammation.
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Mechanism of DPP-1 Inhibitors in Bronchiectasis
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Mechanism of action of DPP-1 inhibitors.
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Preclinical Evaluation Workflow for AZD6564 in COPD
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Workflow for preclinical COPD model evaluation.

Conclusion and Future Directions
AZD6564, a fibrinolysis inhibitor, presents a novel, albeit hypothetical, therapeutic approach for

inflammatory respiratory diseases such as COPD and bronchiectasis. The scientific rationale is

based on the role of the plasminogen/plasmin system in generating pro-inflammatory,

neutrophil-attracting fibrin degradation products in the lungs.

Direct comparisons with established therapies like DPP-1 inhibitors and neutrophil elastase

inhibitors are currently limited by the absence of specific preclinical or clinical data for AZD6564
in these indications. Future research should focus on validating the therapeutic potential of

AZD6564 in relevant animal models of COPD and bronchiectasis, using the experimental

protocols outlined in this guide. Key areas of investigation should include the effect of AZD6564
on neutrophil recruitment, lung inflammation, and structural lung changes in these models.

Such studies will be crucial in determining whether the inhibition of fibrinolysis represents a

viable new strategy for the treatment of these debilitating respiratory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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